Genfatinib-d3 (Imatinib-d3)

Übersicht

Beschreibung

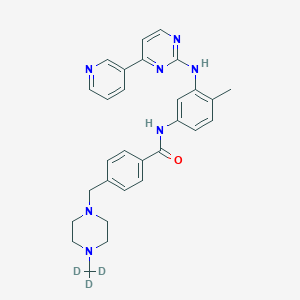

Genfatinib-d3 (Imatinib-d3) is an isotopically labeled compound of imatinib . Imatinib is a drug widely used to treat chronic myeloid leukemia and certain types of gastrointestinal tumors . It is a small molecule kinase inhibitor that is used in the treatment of a number of leukemias, myelodysplastic/myeloproliferative disease, systemic mastocytosis, hypereosinophilic syndrome, dermatofibrosarcoma protuberans, and gastrointestinal stromal tumors .

Molecular Structure Analysis

The molecular formula of Genfatinib-d3 (Imatinib-d3) is C29H28D3N7O . The molecular weight is 496.62 .

Physical And Chemical Properties Analysis

The molecular formula of Genfatinib-d3 (Imatinib-d3) is C29H28D3N7O . The molecular weight is 496.62 .

Wissenschaftliche Forschungsanwendungen

Chronic Myeloid Leukemia (CML) Treatment

Scientific Field:

Oncology and Hematology

Summary:

Genfatinib-d3 (Imatinib-d3) is primarily known for its role in treating chronic myeloid leukemia (CML) . CML is a type of blood cancer characterized by the abnormal proliferation of myeloid cells. Imatinib, the non-labeled version of Genfatinib, is a tyrosine kinase inhibitor that specifically targets the BCR-ABL fusion protein, which drives CML. By inhibiting this protein, Imatinib suppresses the growth of cancerous cells.

Methods of Application:

Results and Outcomes:

- Molecular Response : Genfatinib-d3 (Imatinib-d3) leads to early molecular responses (EMR) within 3 months of therapy . EMR indicates reduced levels of the BCR-ABL fusion protein, reflecting successful treatment.

- Safety : Studies have also assessed the safety of combining vitamin D3 supplementation with Imatinib in CML patients . While the primary objective was EMR, secondary endpoints included complete hematological response (CHR) and safety. Vitamin D3 supplementation did not compromise safety.

Zukünftige Richtungen

The future of kinase drug discovery, including drugs like Genfatinib-d3 (Imatinib-d3), is promising. The challenge of drug resistance to kinase inhibitors is being met, and more than 70 new drugs have been approved since imatinib was approved in 2001 . These compounds have had a significant impact on the way in which we now treat cancers and non-cancerous conditions .

Eigenschaften

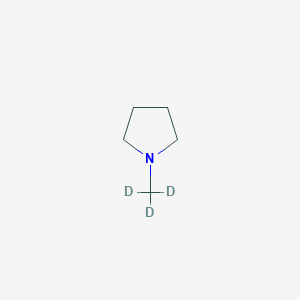

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genfatinib-d3 (Imatinib-d3) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

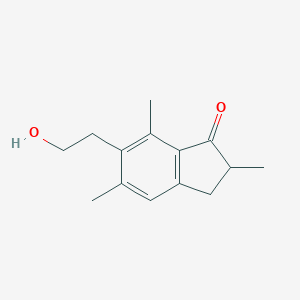

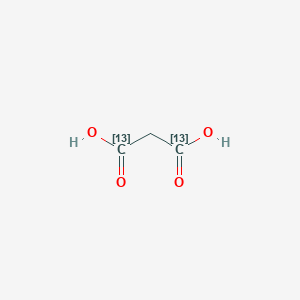

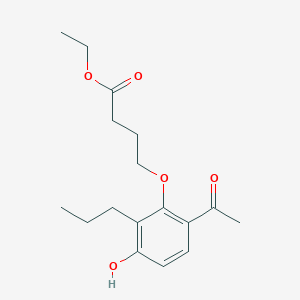

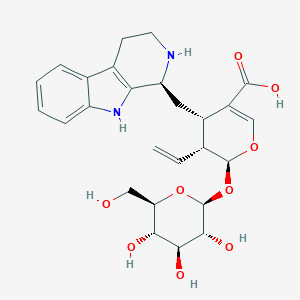

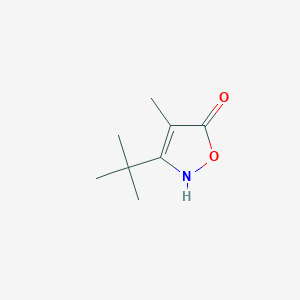

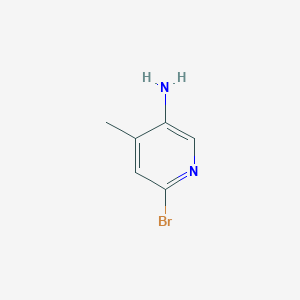

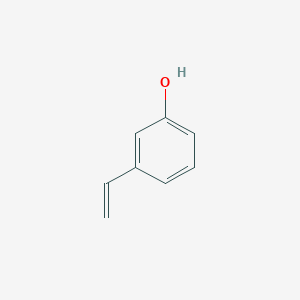

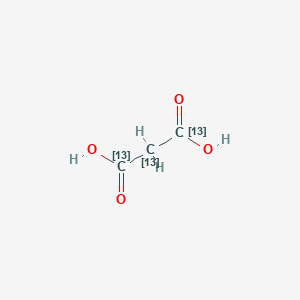

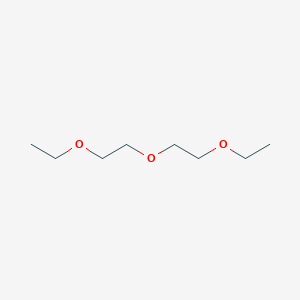

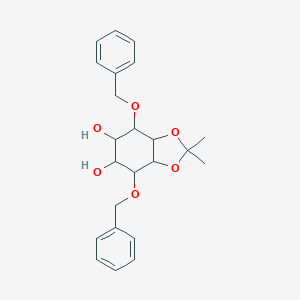

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)